![molecular formula C8H6BrNS B2443155 3-溴-2-甲基噻吩并[2,3-b]吡啶 CAS No. 912332-24-2](/img/structure/B2443155.png)
3-溴-2-甲基噻吩并[2,3-b]吡啶
描述
3-Bromo-2-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the thieno[2,3-b]pyridine ring system
科学研究应用
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying cellular processes.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It is known that the thieno[2,3-b]pyridine core is a crucial pharmacophore in medicinal chemistry and is often involved in interactions with biological targets .
Biochemical Pathways
Given the broad range of biological activities associated with thieno[2,3-b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
生化分析
Biochemical Properties
It is known that thieno[2,3-b]pyridine derivatives, to which this compound belongs, have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . This suggests that 3-Bromo-2-methylthieno[2,3-b]pyridine may interact with enzymes such as Pim-1 kinase and could potentially play a role in modulating drug resistance.
Cellular Effects
It has been reported that a compound from the same family has shown antitumor activity on numerous tumor cell lines . This suggests that 3-Bromo-2-methylthieno[2,3-b]pyridine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylthieno[2,3-b]pyridine typically involves the bromination of 2-methylthieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-methylthieno[2,3-b]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methylthieno[2,3-b]pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of 2-methylthieno[2,3-b]pyridine derivatives with various functional groups.
Oxidation: Formation of 3-bromo-2-methylthieno[2,3-b]pyridine sulfoxides or sulfones.
Reduction: Formation of 2-methylthieno[2,3-b]pyridine.
相似化合物的比较
2-Methylthieno[2,3-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-2-methylthieno[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
3-Bromo-2-ethylthieno[2,3-b]pyridine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: 3-Bromo-2-methylthieno[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications and applications in various fields.
属性
IUPAC Name |
3-bromo-2-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRDICSJRCMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-24-2 | |
| Record name | 3-bromo-2-methylthieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
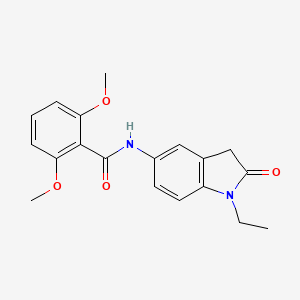
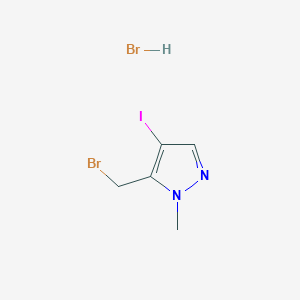
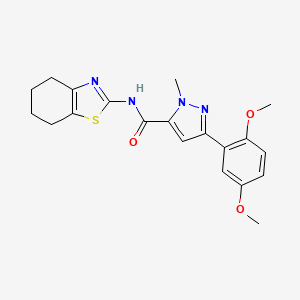
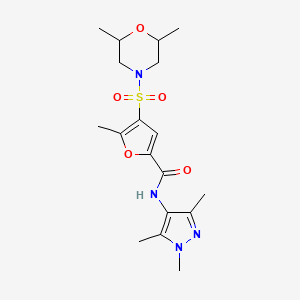
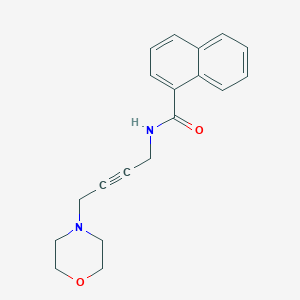
![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
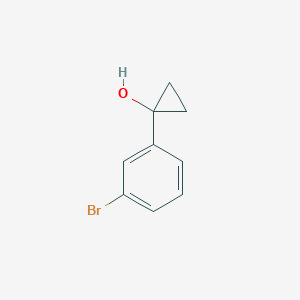
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)

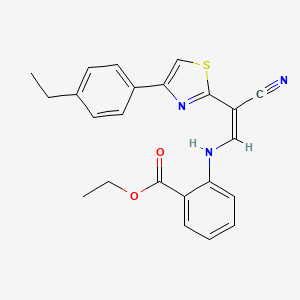
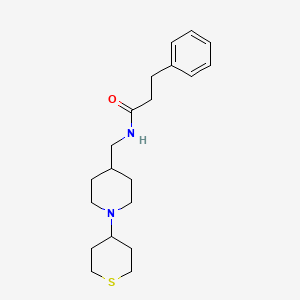

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2443094.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
